6-(3,4-Difluorophenyl)sulfanylhexan-1-ol
Description
6-(3,4-Difluorophenyl)sulfanylhexan-1-ol is a fluorinated thioether alcohol characterized by a hexan-1-ol backbone substituted with a 3,4-difluorophenylsulfanyl group at the sixth carbon. The compound combines the lipophilic 3,4-difluorophenyl moiety with the polar hydroxyl group, making it a versatile intermediate in medicinal chemistry and material science.
Properties
IUPAC Name |
6-(3,4-difluorophenyl)sulfanylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2OS/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9,15H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDWQXVIHNIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCCCCCO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-Sulfanylhexan-1-ol (3SH)
Structural Differences :
- 3SH features a sulfanyl group at the third carbon of the hexanol chain, whereas 6-(3,4-difluorophenyl)sulfanylhexan-1-ol has the sulfanyl group at the sixth carbon with a fluorinated aromatic substituent .
- The absence of fluorine in 3SH reduces its lipophilicity and metabolic stability compared to the target compound.
Functional Implications :
- 3SH is a key odorant in wines, contributing tropical fruit aromas, but its non-fluorinated structure limits its use in drug design due to rapid oxidation .
- The fluorinated aromatic ring in this compound likely enhances its resistance to enzymatic degradation, making it more suitable for pharmaceutical applications .
Difluorophenyl-Containing Pyrimidine Derivatives
Examples :
Key Differences :
MCHR1 Antagonists with Difluorophenyl Groups
Example :
Comparison :
- The sulfanyl group in this compound may confer distinct electronic effects compared to the ether or ester linkages in FE@SNAP, altering binding affinity to receptors.
Triazole-Based Difluorophenyl Compounds
Example :
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () incorporates a triazole ring and sulfonyl group .
Contrast :
- The triazole ring enhances π-π stacking interactions in biological systems, a feature absent in the target compound.
- The sulfanyl group in this compound is less electron-withdrawing than the sulfonyl group in triazole derivatives, which may reduce acidity and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
